The Pharmacokinetics and Bioavailability of Methylergometrine: A Technical Guide
The Pharmacokinetics and Bioavailability of Methylergometrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the pharmacokinetics and bioavailability of methylergometrine, a semi-synthetic ergot alkaloid widely used for the prevention and treatment of postpartum hemorrhage. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used for their determination, and illustrates the primary signaling pathway involved in its mechanism of action.
Pharmacokinetic Profile
Methylergometrine's pharmacokinetic profile is characterized by rapid absorption and distribution, followed by a relatively short elimination half-life. The bioavailability is notably higher following intramuscular administration compared to oral ingestion, which is attributed to significant first-pass metabolism in the liver.[1][2][3][4]
Table 1: Pharmacokinetic Parameters of Methylergometrine in Healthy Volunteers
| Parameter | Oral Administration | Intramuscular (IM) Administration | Intravenous (IV) Administration |
| Bioavailability (F) | ~60%[1][2][3][5] | ~78%[2][3] | 100% (by definition) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours[1][3] | ~0.41 hours[2][3] | Immediate |
| Peak Plasma Concentration (Cmax) for a 0.2 mg dose | 3243 ± 1308 pg/mL[3] | 5918 ± 1952 pg/mL[3] | Not applicable |
| Elimination Half-life (t½) | ~2 - 3.4 hours[2] | ~3.39 hours (range 1.5 to 12.7 hours)[3] | 1.85 ± 0.28 hours (men), 1.94 ± 0.34 hours (women)[5][6] |
| Volume of Distribution (Vd) | - | 56.1 ± 17.0 L[2][3] | - |
| Total Plasma Clearance (CL) | - | 14.4 ± 4.5 L/hour[3] | 33.2 ± 11.8 L/hour (men), 22.18 ± 3.10 L/hour (women)[5][6] |
| Distribution Half-life (t½α) | - | - | 1 - 3 minutes[1][4] |
Note: Values can vary depending on the patient population (e.g., postpartum women vs. healthy male volunteers) and the analytical method used.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME)
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Absorption: Methylergometrine is rapidly absorbed after oral and intramuscular administration.[2] However, the rate of gastrointestinal absorption can be slower in postpartum women (Tmax ~3 hours) compared to healthy male volunteers (Tmax ~0.5 hours).[1]
-
Distribution: Following intravenous injection, methylergometrine undergoes a rapid distribution phase with a half-life of only 1-3 minutes.[1][4] It has a low apparent volume of distribution.[1] Methylergometrine is known to enter breast milk, although concentrations are generally low and considered clinically nonsignificant.[1]
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Metabolism: The drug undergoes extensive first-pass metabolism in the liver, which explains the lower bioavailability of the oral route compared to the intramuscular route.[2][3][4]
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Excretion: Methylergometrine is primarily eliminated through hepatic metabolism.[3][4] Only a small fraction, approximately 3%, of an oral dose is excreted unchanged in the urine.[1][4] The primary route of excretion for the metabolites is via urine and feces.[2]
Experimental Protocols
The determination of methylergometrine's pharmacokinetic parameters relies on robust experimental designs and sensitive analytical methods.
Bioavailability and Pharmacokinetic Study Design
A common experimental design to assess bioavailability and pharmacokinetics is a randomized, open-label, cross-over study.[5][6]
In this design, a group of volunteers receives a single oral dose of methylergometrine, followed by a series of blood sample collections over a specified period. After a washout period to ensure complete elimination of the drug, the same subjects receive an intravenous dose, with subsequent blood sampling.[5] Plasma concentrations of methylergometrine are then determined using a validated analytical method.
Analytical Methodologies
A sensitive and selective HPLC method with fluorescence detection is commonly used for the quantification of methylergometrine in biological matrices.[5]
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Sample Preparation: Solid-phase extraction is often employed for sample clean-up and concentration of the analyte from plasma or breast milk.[7]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[6]
-
Detection: Fluorescence detection with excitation and emission wavelengths typically around 315 nm and 430 nm, respectively.[1]
-
-
Validation: The method is validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[6]
For higher sensitivity and selectivity, LC-MS/MS methods have been developed.[8]
-
Sample Preparation: Liquid-liquid extraction under alkaline conditions is a common procedure to isolate methylergometrine from plasma.[8]
-
Detection: Positive multi-reaction-monitoring (MRM) mode mass spectrometry is used for detection and quantification.[8]
-
Validation: The method is validated according to FDA guidelines, with a typical working range from 0.025 to 10 ng/mL and a lower limit of quantification (LLOQ) of 0.025 ng/mL.[8]
Historically, radioimmunoassay has been used for the determination of methylergometrine concentrations.[1][4] This competitive binding assay involves a radiolabeled drug, a specific antibody, and the unlabeled drug in the sample. The concentration of the drug in the sample is determined by comparing the degree of inhibition of binding of the radiolabeled drug to the antibody with a standard curve.
Mechanism of Action and Signaling Pathway
Methylergometrine exerts its primary uterotonic effect by acting as a partial agonist/antagonist at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[9] The contraction of uterine smooth muscle is predominantly mediated through the activation of 5-HT2A receptors.[9]
Upon binding to the 5-HT2A receptor, methylergometrine activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] The elevated intracellular calcium levels and PKC activation lead to the phosphorylation of myosin light chains, resulting in uterine smooth muscle contraction.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Comparison of the bioavailability and pharmacokinetics of oral methylergometrine in men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ijbpas.com [ijbpas.com]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylergometrine - Wikipedia [en.wikipedia.org]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
